Pde10-IN-1: A Technical Guide to its Discovery and Synthesis
Pde10-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Pde10-IN-1, a potent inhibitor of phosphodiesterase 10 (PDE10). Pde10-IN-1 is a research compound identified in patent WO 2013192273 A1, with potential applications in the treatment of central nervous system (CNS) and metabolic disorders.[1][2][3] This document details the presumed synthetic pathway, biological activity, and the underlying signaling pathways modulated by this compound.
Core Data Summary
The following table summarizes the key chemical and biological data for Pde10-IN-1.
| Property | Value | Reference |
| Chemical Name | 2-[(1R,2R)-2-(5,8-dimethyl[1][4][5]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1][2]naphthyridine | [2] |
| CAS Number | 1516896-09-5 | [1][2] |
| Molecular Formula | C21H19N7 | [1][2] |
| Molecular Weight | 369.42 g/mol | [1][2] |
| Biological Target | Phosphodiesterase 10 (PDE10) | [1][3] |
| IC50 (PDE10) | 480 nM | [4] |
| IC50 (PDE2) | 29 nM | [4] |
| Solubility | Soluble in DMSO (up to 2 mg/mL with sonication) | [1][2] |
PDE10A Signaling Pathway and Mechanism of Action
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in signal transduction within the brain, particularly in the medium spiny neurons of the striatum. It achieves this by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. By inhibiting PDE10A, Pde10-IN-1 prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This amplification of cyclic nucleotide signaling modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), thereby influencing neuronal excitability and gene expression.
Diagram of the PDE10A signaling pathway and the inhibitory action of Pde10-IN-1.
Discovery and Synthesis Process
Pde10-IN-1 was identified as a potent PDE10 inhibitor through screening and medicinal chemistry efforts as documented in patent WO 2013192273 A1. The synthesis of Pde10-IN-1 involves a multi-step process, likely commencing with the construction of the core heterocyclic systems, followed by their coupling. While the exact, step-by-step synthesis of Pde10-IN-1 is not provided as a specific example in the public domain, a plausible synthetic route can be devised based on the general methods described in the patent and the broader chemical literature for the synthesis of similar imidazo[2,1-f][1][2]naphthyridine and[1][4][5]triazolo[1,5-a]pyrazine scaffolds.
Proposed Synthetic Workflow
The synthesis can be conceptually divided into the preparation of two key intermediates: the imidazo[2,1-f][1][2]naphthyridine core and the[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain, followed by their coupling.
Conceptual workflow for the synthesis of Pde10-IN-1.
Experimental Protocols
General Synthetic Procedure (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of Pde10-IN-1, based on common organic chemistry techniques for the formation of similar heterocyclic systems.
Part 1: Synthesis of the Imidazo[2,1-f][1][2]naphthyridine Core
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Step 1: Condensation. A substituted 2-aminopyridine derivative is reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the initial naphthyridine ring system.
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Step 2: Cyclization. The resulting naphthyridine is then reacted with a halo-acetyl derivative, followed by intramolecular cyclization, often under heating, to yield the imidazo[2,1-f][1][2]naphthyridine core.
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Step 3: Functionalization. The core structure is then functionalized, for example, through halogenation at a specific position, to prepare it for the subsequent coupling reaction.
Part 2: Synthesis of the[1][4][5]Triazolo[1,5-a]pyrazine-cyclopropane Side Chain
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Step 1: Triazole Formation. A substituted aminopyrazine is reacted with a reagent such as N,N-dimethylformamide dimethyl acetal, followed by treatment with hydroxylamine hydrochloride and subsequent cyclization to form the[1][4][5]triazolo[1,5-a]pyrazine ring.
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Step 2: Cyclopropanation. The triazolopyrazine is then subjected to a cyclopropanation reaction, for instance, using a Simmons-Smith or related reaction with a suitable dihaloalkane and a zinc-copper couple, to introduce the cyclopropyl moiety.
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Step 3: Functionalization. The cyclopropyl-triazolopyrazine intermediate is then converted into a suitable derivative for the coupling reaction, such as a boronic acid or ester, or a stannane.
Part 3: Final Coupling
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Step 1: Cross-Coupling. The functionalized imidazo[2,1-f][1][2]naphthyridine core is coupled with the functionalized[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling).
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Step 2: Purification. The final product, Pde10-IN-1, is purified using standard techniques such as column chromatography and/or recrystallization.
PDE10A Inhibition Assay Protocol (Fluorescence Polarization)
The following is a representative protocol for determining the in vitro potency of Pde10-IN-1 against PDE10A using a fluorescence polarization (FP) assay.
Materials:
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Recombinant human PDE10A enzyme
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Fluorescein-labeled cAMP (cAMP-FAM) or cGMP (cGMP-FAM) substrate
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Phosphate-binding agent (e.g., a specific nanobead)
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Assay buffer (e.g., Tris-HCl or HEPES buffer with MgCl2)
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Pde10-IN-1 and reference compounds (e.g., papaverine)
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384-well microplates
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Fluorescence polarization plate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of Pde10-IN-1 and the reference inhibitor in DMSO.
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Assay Plate Preparation: Dispense the inhibitor dilutions into the wells of a 384-well plate. Include wells for positive controls (no inhibitor) and negative controls (no enzyme).
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Enzyme Addition: Prepare a working solution of PDE10A in the assay buffer and add it to all wells except the negative controls.
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Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the cAMP-FAM or cGMP-FAM substrate solution to all wells to start the enzymatic reaction.
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Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Reaction Termination and Detection: Add the phosphate-binding agent to all wells. This will bind to the hydrolyzed, non-cyclic fluorescent nucleotide, causing an increase in fluorescence polarization.
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Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
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Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. helenkeller.testcatalog.org [helenkeller.testcatalog.org]
- 4. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
